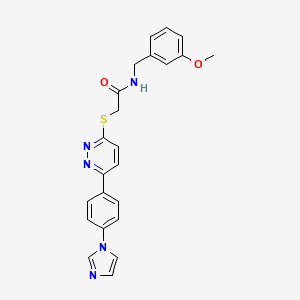

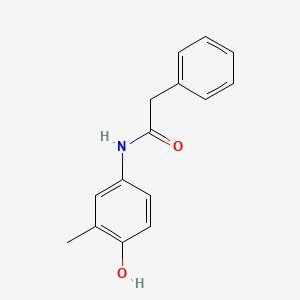

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is part of a broader class of imidazo[1,2-b]pyridazine derivatives, recognized for their diverse biological activities and chemical properties. These compounds have been extensively studied for their potential in drug discovery and materials science due to their unique molecular frameworks and functional versatility.

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives involves various strategies, including the one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis to produce 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines in moderate to good yields (Shao et al., 2011). This method exemplifies the synthetic versatility of imidazo[1,2-b]pyridazine scaffolds, allowing for the introduction of various functional groups.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been elucidated through comprehensive studies, including X-ray crystallography. These studies reveal that hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces play significant roles in stabilizing the molecular structure (Dong-Mei Chen et al., 2021). The detailed structural analysis contributes to understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Imidazo[1,2-b]pyridazine compounds undergo various chemical reactions, highlighting their reactivity and potential for further functionalization. For instance, the reaction with β-lactam carbenes indicates the compounds' ability to engage in complex chemical transformations, leading to products with potential applications as fluorescent probes for mercury ion detection (Shao et al., 2011).

Physical Properties Analysis

The physical properties of imidazo[1,2-b]pyridazine derivatives, such as solubility and crystallinity, are crucial for their application in various fields. The insertion of specific substituents, like the piperazine unit, has been shown to enhance aqueous solubility significantly, which is vital for biological applications (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of imidazo[1,2-b]pyridazine derivatives, are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups affects their chemical behavior and interaction with biological systems. For example, the introduction of methoxy and methylenedioxy substituents has been shown to impact the binding affinity to biological targets, indicating the importance of chemical modifications on the compounds' functional properties (Barlin et al., 1994).

Applications De Recherche Scientifique

Cytotoxic Activity Against Cancer Cells : A study by Ding et al. (2012) synthesized novel compounds with imidazo[2,1-b]thiazole scaffolds, which showed potential inhibition against MDA-MB-231 human cancer cell lines. These compounds, including variations of the primary compound , exhibited selectivity and effectiveness in inhibiting cancer cell growth, indicating their potential as anticancer agents (Ding et al., 2012).

Antibacterial Properties : Ramalingam et al. (2019) reported on the synthesis of derivatives of the compound that exhibited significant antibacterial activity. This study highlights the potential use of such compounds in developing new antibacterial agents (Ramalingam et al., 2019).

Potential in Antimicrobial Activity : A study by Saravanan et al. (2010) synthesized novel thiazole derivatives incorporating the compound and evaluated their antimicrobial effectiveness. The findings suggest that these compounds could be potent antimicrobial agents, offering a new avenue for treating infections (Saravanan et al., 2010).

Application in Synthesis of PET Tracers : Gao et al. (2016) explored the synthesis of carbon-11-labeled derivatives of the compound for potential use as PET tracers. This application is particularly relevant in the field of medical imaging and diagnostics (Gao et al., 2016).

Antioxidant Activity : Research by Chkirate et al. (2019) involved synthesizing coordination complexes derived from pyrazole-acetamide derivatives, which included the compound . These complexes demonstrated significant antioxidant activity, suggesting their potential in oxidative stress-related therapies (Chkirate et al., 2019).

Propriétés

IUPAC Name |

2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O2S/c1-30-20-4-2-3-17(13-20)14-25-22(29)15-31-23-10-9-21(26-27-23)18-5-7-19(8-6-18)28-12-11-24-16-28/h2-13,16H,14-15H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZNIMYAABZZJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2492290.png)

![5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde](/img/structure/B2492292.png)

![(Z)-ethyl 2-methyl-4-((morpholinoamino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2492296.png)

![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B2492299.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2492303.png)

![4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine](/img/structure/B2492307.png)

![N-methyl-5-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2492308.png)